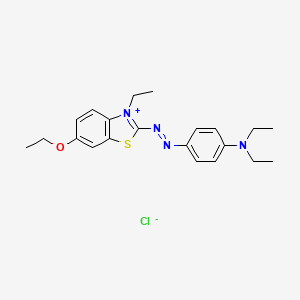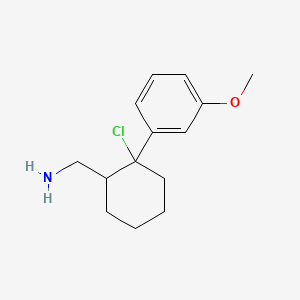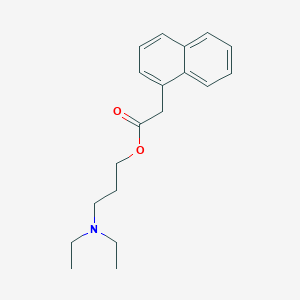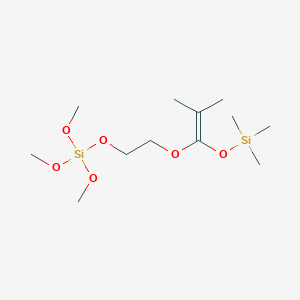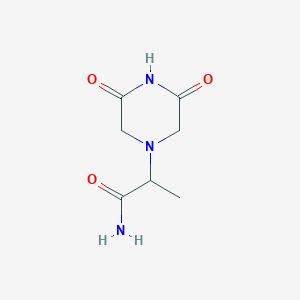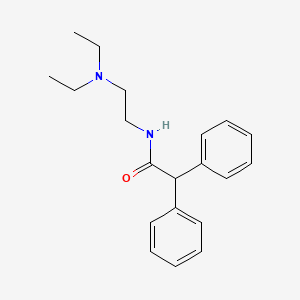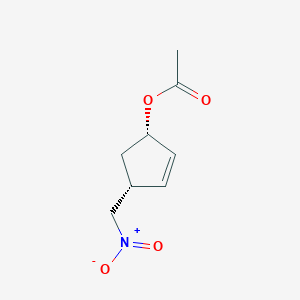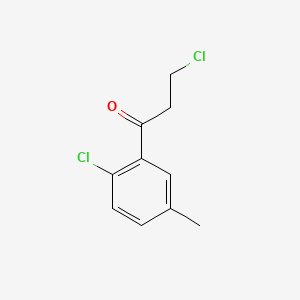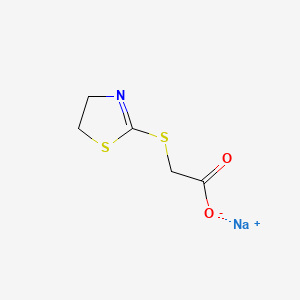![molecular formula C7H16N2O B13795154 N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)
N-[2-(ethylamino)ethyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(ethylamino)ethyl]-N-methylacetamide is an organic compound with the molecular formula C6H14N2O It is a derivative of acetamide, featuring an ethylaminoethyl group and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylamino)ethyl]-N-methylacetamide typically involves the reaction of N-methylacetamide with 2-(ethylamino)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The general reaction scheme can be represented as follows:
[ \text{N-methylacetamide} + \text{2-(ethylamino)ethanol} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques to ensure purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(ethylamino)ethyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The ethylaminoethyl group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction could produce simpler amine derivatives.
Applications De Recherche Scientifique
N-[2-(ethylamino)ethyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity. It may interact with various biomolecules, making it a candidate for drug development and biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a precursor for pharmaceuticals or as an active ingredient in certain formulations.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials.
Mécanisme D'action
The mechanism by which N-[2-(ethylamino)ethyl]-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The ethylaminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, altering the function of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Ethylamino)ethanol: This compound shares the ethylaminoethyl group but lacks the acetamide moiety.
N-methylacetamide: It contains the acetamide group but does not have the ethylaminoethyl substitution.
Uniqueness
N-[2-(ethylamino)ethyl]-N-methylacetamide is unique due to the combination of the ethylaminoethyl and acetamide groups. This dual functionality imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.
Propriétés
Formule moléculaire |
C7H16N2O |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
N-[2-(ethylamino)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C7H16N2O/c1-4-8-5-6-9(3)7(2)10/h8H,4-6H2,1-3H3 |
Clé InChI |
JCALSDWHCDPSJK-UHFFFAOYSA-N |
SMILES canonique |
CCNCCN(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)
